molecular formula C5H8N2S B12980133 1-Methyl-4-(methylthio)-1H-pyrazole

1-Methyl-4-(methylthio)-1H-pyrazole

Cat. No.: B12980133
M. Wt: 128.20 g/mol
InChI Key: VTAVIVYSGBYMLK-UHFFFAOYSA-N
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Description

1-Methyl-4-(methylthio)-1H-pyrazole is a sulfur-containing heterocyclic compound It is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a methylthio group at the 4-position

Preparation Methods

The synthesis of 1-Methyl-4-(methylthio)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylthio-1H-pyrazole with methyl iodide in the presence of a base can yield this compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-4-(methylthio)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.

    Substitution: The methylthio group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

1-Methyl-4-(methylthio)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(methylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-(methylthio)-1H-pyrazole can be compared with other sulfur-containing heterocycles, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with different molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1-methyl-4-methylsulfanylpyrazole

InChI

InChI=1S/C5H8N2S/c1-7-4-5(8-2)3-6-7/h3-4H,1-2H3

InChI Key

VTAVIVYSGBYMLK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)SC

Origin of Product

United States

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